Malic Enzyme inhibitor ME1

CAS No.:

Cat. No.: VC5481771

Molecular Formula: C20H21N3O3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21N3O3 |

|---|---|

| Molecular Weight | 351.4 g/mol |

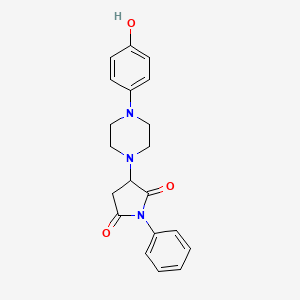

| IUPAC Name | 3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2 |

| Standard InChI Key | JJFJQFJFFVLMCX-UHFFFAOYSA-N |

Introduction

Biochemical Role of Malic Enzyme 1 in Cellular Metabolism

ME1 in NADPH Production and Redox Balance

ME1 is a cytosolic enzyme encoded by the ME1 gene, which converts malate to pyruvate while reducing NADP+ to NADPH . NADPH serves as a critical cofactor in biosynthetic processes, including lipid and nucleotide synthesis, and maintains cellular redox balance by regenerating glutathione . In cancer cells, ME1-derived NADPH supports rapid proliferation and mitigates oxidative stress, making it a key survival mechanism under metabolic duress .

Metabolic Reprogramming in Disease States

Elevated ME1 expression is observed in multiple malignancies, including hepatocellular carcinoma (HCC) and lung cancer, where it correlates with poor prognosis . In pulmonary hypertension (PH), endothelial ME1 hyperactivity exacerbates vascular remodeling by altering adenosine signaling and nitric oxide synthesis . These findings underscore ME1’s dual role in sustaining pathological growth and disrupting vascular homeostasis.

Development of ME1 Inhibitors: Structural and Mechanistic Insights

First-Generation Inhibitors: ME1* (Compound 1)

The prototypical ME1 inhibitor, designated ME1* (CAS No. 522649-59-8), exhibits potent inhibitory activity with an IC50 of 0.15 μM . Structurally, ME1* features a piperazine-pyrrolidine-2,5-dione scaffold, enabling high-affinity binding to the ME1 active site . Preclinical studies in colorectal cancer models (HCT116 and HT29 cells) demonstrated that ME1* reduces colony formation and cell viability by 50–70% at 50 μM .

Table 1: Chemical Properties of ME1*

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.4 g/mol |

| Solubility | 125 mg/mL in DMSO |

| IC50 (ME1 Inhibition) | 0.15 μM |

| Key Structural Motifs | Piperazine-pyrrolidine-2,5-dione |

Allosteric Inhibition by AS1134900

AS1134900, a novel allosteric inhibitor, binds outside ME1’s active site, forming a ternary complex with NADPH and Mn²+ . Unlike competitive inhibitors, AS1134900 uncompetitively inhibits ME1 in the presence of substrates, reducing both Km and Vmax . X-ray crystallography revealed that AS1134900 stabilizes a conformational state that impedes malate binding, offering a template for next-generation inhibitors .

Fragment-Based Design of Compound 1f

Virtual screening identified Compound 1f as a potent ME1 inhibitor with a binding energy (−365 kJ/mol) superior to NADP+ (−300 kJ/mol) . Molecular dynamics simulations showed that 1f forms two hydrogen bonds with ME1’s Ala302 and Ser336 residues, enhancing stability compared to NADP+’s hydrophobic interactions . This fragment-based approach highlights the potential for optimizing ME1 inhibitors through computational modeling.

Preclinical Efficacy of ME1 Inhibition

Anticancer Effects

ME1 inhibition induces senescence and apoptosis in cancer cells by depleting NADPH and disrupting redox balance . Under glucose-restricted conditions, ME1 suppression amplifies metabolic stress, reducing HCC and lung cancer cell viability by 60–80% . Combinatorial therapy with glycolysis inhibitors synergistically enhances cytotoxicity, suggesting ME1 inhibitors may overcome metabolic plasticity in tumors .

Table 2: Preclinical Findings of ME1 Inhibitors

Cardiovascular Applications

In murine models of pulmonary hypertension, endothelial-specific ME1 knockout restored adenosine signaling, increased nitric oxide synthesis, and attenuated vascular remodeling . Pharmacological ME1 inhibition similarly reduced right ventricular systolic pressure by 30%, highlighting its potential as a disease-modifying therapy .

Therapeutic Implications and Future Directions

Targeting Metabolic Vulnerabilities in Cancer

ME1 inhibition exploits the reliance of cancer cells on NADPH for survival, particularly in nutrient-poor microenvironments . Clinical trials evaluating ME1 inhibitors in combination with chemotherapeutic agents or immune checkpoint inhibitors are warranted to assess translational potential.

Pulmonary Hypertension and Vascular Dysfunction

By modulating endothelial adenosine production, ME1 inhibitors offer a dual mechanism to improve vascular function and reduce inflammation in PH . Phase I studies are needed to determine safety profiles and optimal dosing regimens.

Challenges in Inhibitor Design

Current ME1 inhibitors face challenges related to selectivity (e.g., avoiding ME2 inhibition) and bioavailability . Structural optimization of allosteric sites and fragment-based ligands may address these limitations, enabling targeted delivery to pathological tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume